molecular formula C22H28N2O4S B2536090 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide CAS No. 921914-42-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide

Cat. No.: B2536090
CAS No.: 921914-42-3
M. Wt: 416.54
InChI Key: CIUUIMCNSKRXFG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a synthetic small molecule featuring a benzooxazepine core fused to a sulfonamide-substituted benzene ring. The benzooxazepine scaffold is substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, while the sulfonamide moiety is attached to a 4-ethylbenzene ring at position 7 of the heterocyclic system.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h7-12,14,23H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUIMCNSKRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a tetrahydrobenzo[b][1,4]oxazepin core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is C23H28N2O5C_{23}H_{28}N_{2}O_{5}, with a molecular weight of approximately 412.486 g/mol. Its structure includes multiple functional groups that suggest a diverse range of biological activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, thus modulating metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing cellular signaling and physiological responses.
  • Genetic Material Interaction : The compound might interact with DNA or RNA, affecting gene expression and cellular functions.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Similar compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria.
CompoundActivity (IC50)Target
Compound A10 µg/mLE. coli
Compound B5 µg/mLS. aureus

Anticancer Properties

There is emerging evidence suggesting potential anticancer activity:

  • Cell Proliferation Inhibition : The compound may inhibit the proliferation of various cancer cell lines.
Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Squalene Synthase Inhibition : A related oxazepine derivative was shown to inhibit squalene synthase with an IC50 value of 39 µM, impacting cholesterol biosynthesis in vivo .
  • Antiparasitic Activity : Another study reported that similar compounds provided protection against parasitemia in animal models when administered at specific dosages .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: Substitution at position 7 (target) vs.

Sulfonamide Modifications : The target’s 4-ethyl group introduces a linear alkyl chain, whereas CAS 922049-79-4’s 2,4,5-trimethyl groups create a sterically hindered, electron-donating environment. This difference impacts lipophilicity (logP), with the ethyl group likely increasing hydrophobicity compared to methyl substituents.

Physicochemical and Pharmacokinetic Implications

Property Target Compound CAS 922049-79-4
Lipophilicity (logP) Higher (due to ethyl group) Lower (methyl groups reduce logP)
Solubility Likely reduced in aqueous media Improved due to polar methyl groups
Metabolic Stability Ethyl group may slow oxidative metabolism Trimethyl groups could accelerate CYP-mediated degradation

Mechanistic Insights:

  • The ethyl group in the target compound may enhance blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted drugs.
  • In contrast, the trimethyl configuration in CAS 922049-79-4 might favor renal excretion due to increased polarity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core, followed by introducing the sulfonamide moiety. Critical steps include:

  • Core formation : Cyclization reactions under controlled pH and temperature to stabilize intermediates .
  • Sulfonylation : Using 4-ethylbenzenesulfonyl chloride with amine groups under anhydrous conditions .
  • Optimization : Design of Experiments (DoE) methods are applied to adjust variables like solvent polarity (e.g., DMF vs. THF) and reaction time, monitored via HPLC to maximize yield (>80%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, with characteristic shifts for sulfonamide protons (~7.5 ppm) and oxazepine carbonyls (~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]+ = 473.2 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in enzyme studies .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Enzyme inhibition assays : Screens against carbonic anhydrases (CA) and spleen tyrosine kinase (SYK) using fluorometric or colorimetric substrates (e.g., IC50 values in the nanomolar range for CA-II) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HepG2) to evaluate antiproliferative effects, with comparisons to structurally similar derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Assay standardization : Control variables like buffer pH (e.g., Tris vs. PBS) and incubation time to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., propyl vs. ethyl groups at position 5) using molecular docking to identify steric/electronic influences on binding .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. What experimental design strategies are recommended for optimizing catalytic steps in the synthesis?

  • Methodology :

  • Response Surface Methodology (RSM) : Model interactions between temperature (80–120°C), catalyst loading (e.g., Pd/C 5–10%), and solvent (e.g., toluene/water mixtures) to maximize yield .
  • Continuous flow chemistry : Reduces side reactions in sulfonylation steps by maintaining precise residence times and reagent stoichiometry .

Q. What mechanistic insights exist for this compound’s inhibition of carbonic anhydrases?

  • Methodology :

  • Kinetic studies : Measure enzyme inhibition constants (Ki) via stopped-flow spectrophotometry, comparing wild-type vs. mutant CA isoforms .
  • Molecular dynamics simulations : Track sulfonamide-Zn²+ coordination and hydrogen-bonding networks with active-site residues (e.g., Thr199, Glu106) over 100-ns trajectories .

Q. How do structural modifications at the oxazepine core alter pharmacological properties?

  • Methodology :

  • Derivative synthesis : Introduce halogen (e.g., -Cl) or methoxy groups at position 7; assess solubility (logP) via shake-flask assays .
  • Pharmacokinetic profiling : Use in vitro microsomal stability assays (human liver microsomes) and in vivo bioavailability studies in rodent models .

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